Benzene hydrogen bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

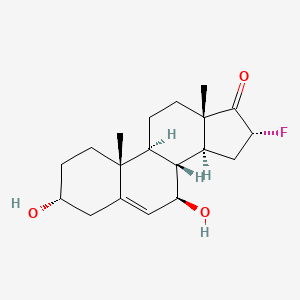

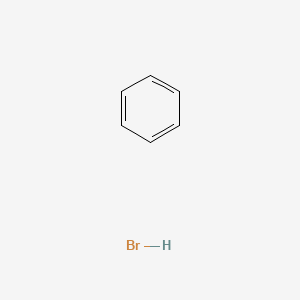

El bromobenceno, también conocido como benceno hidrógeno bromuro, es un compuesto orgánico con la fórmula química C₆H₅Br. Es un líquido incoloro que se utiliza como precursor de varios otros productos químicos. El bromobenceno es un derivado del benceno, donde un átomo de hidrógeno es reemplazado por un átomo de bromo. Este compuesto es significativo en la química orgánica debido a su papel en diversas reacciones químicas y sus aplicaciones en diferentes campos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromobenceno se puede sintetizar mediante la bromación del benceno. Esta reacción implica la sustitución de un átomo de hidrógeno en el benceno por un átomo de bromo. La reacción se lleva a cabo típicamente en presencia de un catalizador como el hierro o el bromuro de aluminio. La reacción general es la siguiente:

C6H6+Br2→C6H5Br+HBr

La reacción es un ejemplo de sustitución aromática electrofílica, donde la molécula de bromo está polarizada por el catalizador, lo que permite que uno de los átomos de bromo actúe como electrófilo y reemplace un átomo de hidrógeno en el anillo de benceno {_svg_1}.

Métodos de producción industrial: En entornos industriales, la bromación del benceno se lleva a cabo en grandes reactores con temperaturas y presiones controladas para optimizar el rendimiento y minimizar los subproductos. El uso de hierro como catalizador es común debido a su rentabilidad y disponibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromobenceno se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en otras reacciones de sustitución donde el átomo de bromo es reemplazado por otros grupos funcionales.

Reacciones de oxidación: El bromobenceno se puede oxidar para formar bromofenol u otros compuestos aromáticos bromados.

Reacciones de reducción: Se puede reducir a benceno bajo ciertas condiciones.

Reactivos y condiciones comunes:

Sustitución: Reactivos como el hidróxido de sodio o el hidróxido de potasio se pueden utilizar para reemplazar el átomo de bromo con un grupo hidroxilo.

Oxidación: Se utilizan fuertes agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbono puede reducir el bromobenceno a benceno.

Principales productos formados:

Bromofenol: Formado mediante oxidación.

Fenol: Formado mediante sustitución con grupos hidroxilo.

Benceno: Formado mediante reducción.

Aplicaciones Científicas De Investigación

El bromobenceno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.

Biología: Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas.

Medicina: Se utiliza en el desarrollo de ciertos medicamentos y agentes terapéuticos.

Industria: Se emplea en la producción de polímeros, colorantes y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del bromobenceno en las reacciones químicas implica la formación de un ion bromonio intermedio durante la sustitución aromática electrofílica. La molécula de bromo está polarizada por el catalizador, y el átomo de bromo con carga positiva ataca al anillo de benceno rico en electrones, formando un ion bromonio. Este intermedio luego se desprotona para producir bromobenceno .

Compuestos similares:

Clorobenceno (C₆H₅Cl): Similar en estructura pero contiene un átomo de cloro en lugar de bromo.

Yodobenceno (C₆H₅I): Contiene un átomo de yodo en lugar de bromo.

Fluorobenceno (C₆H₅F): Contiene un átomo de flúor en lugar de bromo.

Singularidad: El bromobenceno es único debido a su reactividad específica y los tipos de reacciones que experimenta. El tamaño y la electronegatividad del átomo de bromo influyen en el comportamiento químico del compuesto, lo que lo hace diferente de sus contrapartes halogenadas .

Comparación Con Compuestos Similares

Chlorobenzene (C₆H₅Cl): Similar in structure but contains a chlorine atom instead of bromine.

Iodobenzene (C₆H₅I): Contains an iodine atom instead of bromine.

Fluorobenzene (C₆H₅F): Contains a fluorine atom instead of bromine.

Uniqueness: Benzene hydrogen bromide is unique due to its specific reactivity and the types of reactions it undergoes. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its halogenated counterparts .

Propiedades

Número CAS |

192432-59-0 |

|---|---|

Fórmula molecular |

C6H7Br |

Peso molecular |

159.02 g/mol |

Nombre IUPAC |

benzene;hydrobromide |

InChI |

InChI=1S/C6H6.BrH/c1-2-4-6-5-3-1;/h1-6H;1H |

Clave InChI |

ULKGULQGPBMIJU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=CC=C1.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)

stannane](/img/structure/B12573962.png)

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)